molecular formula C20H27N3O3 B4061840 N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide

Cat. No. B4061840
M. Wt: 357.4 g/mol
InChI Key: SKDYCPHVTKSALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide (also known as LY2140023) is a compound that has been extensively researched in the field of neuroscience. It is a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3) and has shown promising results in the treatment of various psychiatric disorders.

Scientific Research Applications

Oxazolidinones in Antimicrobial Therapy

Oxazolidinones, a novel class of synthetic antimicrobial agents, have been highlighted for their distinct mechanism of protein synthesis inhibition. They are predominantly bacteriostatic against a range of significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and various resistant strains of Streptococcus pneumoniae. Linezolid, a prominent member of this class, showcases nearly complete oral bioavailability, alongside favorable pharmacokinetic and toxicity profiles, marking a promising alternative for treating serious infections caused by resistant gram-positive organisms (Diekema & Jones, 2012).

Novel Oxazolidinone Derivatives

Efforts to develop new oxazolidinone-based antibacterial agents have led to significant advancements. Research conducted by pharmaceutical companies aims to identify features responsible for activity enhancement. A vast array of oxazolidinone derivatives is under study, showcasing the potential for these compounds to reach the market as effective antibacterial agents (Poce et al., 2008).

Resistance Concerns and Novel Approaches

The emergence of linezolid-resistant Staphylococcus presents a notable challenge in clinical treatment. Resistance mechanisms primarily involve mutations to the 23S rRNA or the presence of a transmissible cfr ribosomal methyltransferase. The development and exploration of oxazolidinone-containing hybrids as novel anti-MRSA agents highlight the ongoing efforts to mitigate resistance issues and enhance therapeutic efficacy (Gu et al., 2013; Jiang, Liu, & Gao, 2020).

properties

IUPAC Name

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-18(21-8-11-22-12-13-26-19(22)25)20(23-9-4-1-5-10-23)14-16-6-2-3-7-17(16)15-20/h2-3,6-7H,1,4-5,8-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDYCPHVTKSALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide
Reactant of Route 4
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide
Reactant of Route 6
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.